molecular formula C16H19N3O2 B13635587 (3S,4R)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

(3S,4R)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13635587
M. Wt: 285.34 g/mol
InChI Key: COZZSZXKTQJWGN-LSDHHAIUSA-N
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Description

(3S,4R)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: It may be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials and chemical products.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H19N3O2/c1-18-9-13(7-17-18)14-10-19(11-15(14)16(20)21)8-12-5-3-2-4-6-12/h2-7,9,14-15H,8,10-11H2,1H3,(H,20,21)/t14-,15+/m0/s1

InChI Key

COZZSZXKTQJWGN-LSDHHAIUSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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